N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a synthetic small molecule characterized by a benzodiazole (benzimidazole) core linked to a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group. The benzodiazole moiety is a common pharmacophore in kinase inhibitors and enzyme modulators, while the sulfonamide group is frequently employed to enhance solubility and target binding . The nitro group at the para position of the benzene ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)15-8-10-16(11-9-15)28(26,27)22-14-5-3-4-13(12-14)19-20-17-6-1-2-7-18(17)21-19/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKHARBQLZWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Sulfonation: The nitrated compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the sulfonated nitrobenzene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The benzimidazole moiety can undergo coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Electrophiles like alkyl halides or acyl chlorides, typically in the presence of a base.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamides.
Coupling: Complex benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The nitrobenzene sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in heterocyclic cores, substituent groups, and pharmacological profiles. Key comparisons are outlined below:
Benzodiazole Derivatives
- Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) Structural Differences: Replaces the sulfonamide group with a benzamide and introduces a pyrazole ring and methylpiperazine substituent. Functional Impact: Demonstrated superior aqueous solubility and cellular permeability compared to other FOXO1 inhibitors, attributed to the methylpiperazine group enhancing hydrophilicity .
Benzotriazole and Triazole Derivatives
- N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-thiazolidine-carboxamide () Structural Differences: Substitutes benzodiazole with benzotriazole and adds a thiazolidine-carboxamide moiety. Functional Impact: Exhibited antimicrobial activity against Mycobacterium tuberculosis and anti-inflammatory effects in albino rats, suggesting divergent biological targets compared to benzodiazole derivatives .
- CSC7 (4-hydroxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylmethyl)phenyl]benzenesulfonamide) Structural Differences: Uses a triazole-methyl group instead of benzodiazole.
Sulfonamide-Containing Pharmacophores
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () Structural Differences: Integrates a chromen-pyrazolo-pyrimidine system with a sulfonamide group. Functional Impact: The complex heterocyclic framework suggests targeting of enzymes or receptors involved in cancer or metabolic disorders, though the nitro group in the target compound may confer distinct electronic effects .
- N-(4-{[3-Butyl-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}phenyl)-1-methyl-1H-imidazole-4-sulfonamide () Structural Differences: Combines a purine core with an imidazole-sulfonamide group.
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Benzodiazole Core : Critical for interactions with hydrophobic pockets in target proteins (e.g., FOXO1) .
- Nitro Group : Electron-withdrawing nature may enhance binding affinity but reduce solubility. Position (para vs. meta) could influence steric and electronic interactions.
- Sulfonamide Group : Enhances hydrogen bonding with residues in active sites, as seen in kinase inhibitors .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and implications for drug development.
Chemical Structure and Properties
The compound's structure features a benzodiazole moiety, which is known for its diverse biological activities. Its molecular formula is C13H10N4O3S, with a molecular weight of approximately 298.31 g/mol. The sulfonamide group contributes to its pharmacological properties, particularly in enzyme inhibition.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes essential for bacterial survival.
Anticancer Activity
The compound has also demonstrated promising anticancer effects in vitro. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |
| Study 2 | Assess anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM after 48 hours of treatment. |
| Study 3 | Investigate mechanism of action | Confirmed enzyme inhibition via spectrophotometric assays demonstrating reduced enzyme activity in treated bacterial cultures. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
